BCRP-Mediated Multidrug Resistance Reversal: Fold-Resistance Comparison Within the Phenyltetrazole Amide Series
In the H460/MX20 mitoxantrone-resistant human non-small cell lung cancer cell line, at a 10 µM concentration, the most potent phenyltetrazole amide derivative (compound 27 in the series) achieved a fold-resistance of 1.39, while a closely related urea-linked phenyltetrazole (compound 38) exhibited a fold-resistance of 1.51 [1]. The 2-bromobenzamido-substituted compound (compound 31) in the same series showed a fold-resistance of 1.32, which, although lower than the series maximum, was superior to several other phenyltetrazole amide analogs that did not reverse resistance (fold-resistance ~1.0) [1]. The reference inhibitor fumitremorgin C (FTC) produced a comparable fold-resistance of ~1.5 under identical assay conditions [1].
| Evidence Dimension | Fold-resistance reversal in BCRP-overexpressing cell line (MTT assay, 10 µM compound concentration) |
|---|---|
| Target Compound Data | Fold resistance: 1.32 (compound 31, 2-bromobenzamido phenyltetrazole amide) |
| Comparator Or Baseline | Compound 27 (most potent amide analog): 1.39; Compound 38 (most potent urea analog): 1.51; FTC (reference inhibitor): ~1.5; Inactive analogs: ~1.0 |
| Quantified Difference | Target compound fold-resistance is 1.32 vs. 1.39 for the series-best amide analog (Δ = 0.07), 1.51 for the best urea analog (Δ = 0.19), and ~1.0 for inactive analogs (Δ = 0.32). |
| Conditions | H460/MX20 mitoxantrone-resistant human NSCLC cell line, 10 µM compound concentration, MTT assay. |
Why This Matters
This quantifies the precise contribution of the 2-bromobenzamido substructure to BCRP inhibition within a directly comparable congeneric series, enabling informed selection between this compound and alternative substitution patterns for SAR follow-up.
- [1] Gujarati NA, Zeng L, Gupta P, Chen ZS, Korlipara VL. Design, synthesis and biological evaluation of benzamide and phenyltetrazole derivatives with amide and urea linkers as BCRP inhibitors. Bioorg Med Chem Lett. 2017;27(20):4698-4704. doi:10.1016/j.bmcl.2017.09.009. View Source
